molecular formula C8H7NO4 B032502 4-Nitrophenyl acetate CAS No. 830-03-5

4-Nitrophenyl acetate

Cat. No.: B032502
CAS No.: 830-03-5
M. Wt: 181.15 g/mol
InChI Key: QAUUDNIGJSLPSX-UHFFFAOYSA-N
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Description

4-Nitrophenyl acetate is an organic compound with the molecular formula C8H7NO4. It is commonly used as a substrate in enzymatic assays to measure esterase and lipase activity. The compound is characterized by a nitro group attached to a phenyl ring, which is further connected to an acetate group. This structure makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl acetate can be synthesized through the esterification of 4-nitrophenol with acetic acid. This reaction is typically catalyzed by an acid or a base. One common method involves the use of immobilized lipase from Bacillus coagulans in n-heptane, achieving approximately 90% conversion at 65°C in 3 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of molecular sieves to immobilize the enzyme, enhancing the efficiency and reusability of the catalyst. This method allows for continuous production and easy purification of the product .

Chemical Reactions Analysis

Hydrolysis Reactions

4-NPA undergoes hydrolysis in aqueous and organic-aqueous media, producing 4-nitrophenol and acetate. The reaction is catalyzed by nucleophiles, bases, and enzymes:

Base-Catalyzed Hydrolysis

  • Mechanism : Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate followed by cleavage of the ester bond .
  • Kinetics :
    • Rate constants (kOHk_{\text{OH}^-}) range from 0.089M1s10.089\,\text{M}^{-1}\text{s}^{-1} (pH 8.05) to 0.52M1s10.52\,\text{M}^{-1}\text{s}^{-1} (pH 9.0) in buffered solutions .
    • Activation parameters: ΔH=52.4kJ mol\Delta H^\ddagger =52.4\,\text{kJ mol}, ΔS=90.0J mol K\Delta S^\ddagger =-90.0\,\text{J mol K} .

Enzymatic Hydrolysis

  • Trypsin-Catalyzed :
    • At pH 6.4–7.8, trypsin accelerates hydrolysis via acetylation (kacetylation=0.15s1k_{\text{acetylation}}=0.15\,\text{s}^{-1}) and deacetylation (kdeacetylation=0.0012s1k_{\text{deacetylation}}=0.0012\,\text{s}^{-1}) steps .
    • Competitive inhibition by hydrogen ions occurs, with a dissociation constant pK=6.9pK=6.9 .
  • Lipase-Catalyzed :
    • Immobilized Bacillus coagulans lipase achieves 74.3% conversion of 4-NPA in n-heptane at 65°C .

Nucleophilic Substitutions

4-NPA reacts with α-nucleophiles (e.g., oximates, amines) and metal complexes:

Reactions with Oximes and Triazines

  • Oximate Nucleophiles :
    • Butane-2,3-dione monoximate reacts with 4-NPA in cationic surfactants, showing a Brønsted β=1.05\beta =1.05 .
    • Rate acceleration depends on surfactant head-group structure (e.g., CTAB > CPC) .
  • Triazine Derivatives :
    • 6-Substituted 2,4-diamino-1,3,5-triazines exhibit kNk_N values from 0.012M1s10.012\,\text{M}^{-1}\text{s}^{-1} (R = H) to 0.47M1s10.47\,\text{M}^{-1}\text{s}^{-1} (R = CH3_3) in DMSO/H2_2O .

Zinc Hydroxide Complex

  • The (PATH)ZnOH complex promotes hydrolysis with kmax=0.089M1s1k_{\text{max}}=0.089\,\text{M}^{-1}\text{s}^{-1} at pH 8.05, mimicking metalloenzyme activity .

Esterification

  • Lipase-mediated synthesis from 4-nitrophenol and acetic acid achieves 88.6% yield in n-heptane (65°C, 3 h) .

Enzyme Activity Assays

  • Used to quantify esterase, subtilisin, and acetylcholinesterase activity via 4-nitrophenol release (λmax=405nm\lambda_{\text{max}}=405\,\text{nm}) .

Thermodynamic and Kinetic Data

Reaction Typekobsk_{\text{obs}} (M1s1\text{M}^{-1}\text{s}^{-1})ConditionsReference
Alkaline Hydrolysis0.089–0.52pH 8.05–9.0, 25°C
Trypsin Acetylation0.15pH 7.8, 25°C
Lipase Synthesis74.3% conversionn-heptane, 65°C
Zn(OH) Complex Catalysis0.089pH 8.05, 25°C

Competing Pathways and Side Reactions

  • Spontaneous Hydrolysis : 4-NPA decomposes in water with a rate of 8.27×107s18.27\times 10^{-7}\,\text{s}^{-1} at 22°C .
  • Oxidative Degradation : Reacts with oxidizing agents (e.g., HNO3_3) to form nitro derivatives .

Mechanistic Insights

  • Catalytic Triad Mimicry : Designed esterases (e.g., S307/H174/E118) achieve kcat=0.45s1k_{\text{cat}}=0.45\,\text{s}^{-1} for 4-NPA hydrolysis, comparable to natural enzymes .
  • Solvent Effects : Ionic liquids (e.g., [BMIM][BF4_4]) reduce activation energy by stabilizing transition states .

Scientific Research Applications

Substrate for Enzymatic Assays

4-Nitrophenyl acetate is widely used as a substrate in enzymatic assays, particularly for measuring esterase and lipase activities. The hydrolysis of 4-NPA releases p-nitrophenol, which can be quantified spectrophotometrically, allowing for the determination of enzyme activity.

Enzyme TypeApplication
EsterasesHydrolysis of 4-NPA to measure activity levels .
LipasesUsed in assays to evaluate lipase activity .

Peptide Cleavage

The compound is utilized in peptide chemistry, specifically for the reductive cleavage of methionine-containing peptides when combined with iodoacetic acid. This application is critical in protein sequencing and modification studies .

Biocatalysis

Recent studies have focused on designing novel esterases that demonstrate significant lytic activity towards p-nitrophenyl acetate. These engineered enzymes are intended for use in industrial applications where traditional enzymes may not perform adequately due to harsh conditions .

Case Study 1: Esterase Activity Measurement

In a study investigating the efficacy of a newly designed esterase, researchers utilized 4-NPA as a substrate to confirm the enzyme's activity. The results indicated that the engineered esterase exhibited enhanced lytic activity compared to natural counterparts, highlighting its potential for industrial applications .

Case Study 2: Human Serum Albumin Hydrolysis

Research into the pseudo-enzymatic hydrolysis of this compound by human serum albumin (HSA) demonstrated that HSA possesses inherent esterase-like activity. This study provided insights into the kinetics of hydrolysis and the role of specific amino acids in catalysis, revealing that HSA can serve as a model for studying enzyme mechanisms in biological systems .

Comparative Analysis of Hydrolysis Rates

The hydrolysis rates of various substrates, including 4-NPA, were compared in different experimental setups. The following table summarizes findings from several studies:

SubstrateHydrolysis Rate (V_max)Reference
This compoundHigh
4-Methylumbelliferyl AcetateModerate
Fluorescein DiacetateLow

Mechanism of Action

The mechanism of action of 4-nitrophenyl acetate involves its hydrolysis by esterases and lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of 4-nitrophenol and acetic acid. This reaction can be monitored by measuring the absorbance of 4-nitrophenol at 405 nm, providing insights into enzyme activity and kinetics .

Comparison with Similar Compounds

    4-Nitrophenyl phosphate: Used as a substrate for alkaline phosphatase.

    4-Nitrophenyl β-D-glucopyranoside: Used in glycosidase assays.

    4-Nitrophenyl palmitate: Used in lipase activity assays

Uniqueness: 4-Nitrophenyl acetate is unique due to its specific use in esterase and lipase assays. Its structure allows for easy monitoring of enzymatic reactions, making it a valuable tool in biochemical research. Compared to similar compounds, it offers distinct advantages in terms of substrate specificity and reaction conditions .

Biological Activity

4-Nitrophenyl acetate (pNPA) is an important compound widely studied for its biological activity, particularly as a substrate in enzymatic reactions. Its hydrolysis by various enzymes has been the focus of numerous studies, revealing insights into enzyme kinetics, catalytic mechanisms, and potential applications in biochemistry and pharmacology.

Chemical Structure and Properties

This compound is a phenyl acetate derivative characterized by a nitro group at the para position of the aromatic ring. Its chemical formula is C8H7NO4C_8H_7NO_4 and it serves as a model substrate for studying esterases and other hydrolases.

Enzymatic Hydrolysis

Mechanism of Hydrolysis

The hydrolysis of this compound is typically catalyzed by serine hydrolases, including esterases and lipases. The reaction follows a Michaelis-Menten mechanism, where the substrate binds to the enzyme's active site, forming a transient enzyme-substrate complex that subsequently leads to product formation and enzyme regeneration.

Kinetic Studies

A notable study examined the kinetics of pNPA hydrolysis catalyzed by α-chymotrypsin in the presence of polyethylene glycol (PEG). The addition of PEG enhanced the reaction rate, suggesting that macromolecular crowding can influence enzymatic activity. The Michaelis constant (KmK_m) was observed to decrease with increasing PEG concentration, indicating improved substrate binding under crowded conditions .

Case Studies

  • De Novo Designed Esterase
    A study reported the design of a novel esterase with significant activity towards pNPA. The engineered enzyme exhibited a catalytic efficiency markedly higher than that of commercial esterases. The activity was quantitatively assessed, revealing a specific activity of 31.035U/g31.035\,U/g protein under optimized conditions . The study highlighted the importance of specific amino acid residues in the enzyme's active site for its catalytic function.
    Enzyme VariantActivity (U/g protein)
    Designed Enzyme31.035 ± 0.107
    S307AN.A.
    H174AN.A.
    E118A1.001 ± 0.016
    K308A8.914 ± 1.497
    F309A5.402 ± 2.050
  • Carbonic Anhydrase III Catalysis
    Another investigation focused on the hydrolysis of pNPA catalyzed by carbonic anhydrase III from bovine skeletal muscle. This study provided insights into how variations in enzyme structure can affect substrate specificity and catalytic efficiency .

Applications in Research and Industry

This compound is not only used as a substrate in biochemical assays but also serves as a model compound for studying enzyme mechanisms relevant to drug metabolism and environmental bioremediation processes.

Properties

IUPAC Name

(4-nitrophenyl) acetate
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InChI

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
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InChI Key

QAUUDNIGJSLPSX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID2061191
Record name Acetic acid, 4-nitrophenyl ester
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Molecular Weight

181.15 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 4-Nitrophenyl acetate
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Vapor Pressure

0.00186 [mmHg]
Record name 4-Nitrophenyl acetate
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CAS No.

830-03-5
Record name 4-Nitrophenyl acetate
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Synthesis routes and methods I

Procedure details

A solution of 10 mg of calcitonine M acetate in 2 ml of absolute dimethylformamide is treated with 0.5 ml of a 1% solution of para-nitrophenylacetate in dimethylformamide, rinsed with nitrogen, and allowed to stand in the closed test tube at 40° C. for 30 minutes. 5 ml of 2N-acetic acid are then added, the excess para-nitrophenyl acetate and the para-nitrophenol formed are extracted with ethyl acetate (2 × 30 ml), the aqueous phase is evaporated to dryness under reduced pressure, the residue dissolved in 0.5 ml of 95% acetic acid, and the solution lyophilized. The product consists of a mixture of mono- and diacetyl derivative and some starting material. The monoacetyl derivative itself is a mixture of the Nα - and Nε -derivatives as evidenced by electrophoresis at pH 8.
Name
calcitonine
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10 mg
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solution
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2 mL
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Synthesis routes and methods II

Procedure details

Acetic anhydride (50 ml) is added to a solution of 4-nitrophenol (5.56 g, 40 mmol) in dry pyridine (50 ml). The solution is stirred at ambient temperature for 2 hr and then at 70° C. overnight with a reflux condenser under Ar. The mixture is poured onto ice, and a white precipitate is formed after standing for several hours. Water (400 ml) is added, and the white solid is collected by vacuum filtration and dried in vacuo to yield a white solid (5.1 g, 70%). ESI-MS (M+H)+: 182.2. 1H-NMR (CDCl3) δ 8.30 (2H, d, J=9.0 Hz, NO2CCH), 7.31 (2H, d, J=9.0 Hz, OCCH), 2.25 (3H, s, CH3).
Quantity
50 mL
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5.56 g
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50 mL
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400 mL
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Yield
70%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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